Cimiside E

Apoptosis Gastric Cancer Cell Cycle Arrest

Cimiside E (CAS 154822-57-8) is a structurally unique cycloartane triterpenoid xyloside that cannot be substituted by other Cimicifuga-derived saponins (e.g., Actein, 27-Deoxyactein). It exerts a dual mechanism: S-phase arrest at 30 μM and G2/M arrest at 60-90 μM via caspase cascade activation, combined with PPAR-γ-mediated VCAM-1 suppression through selective Akt/ERK1/2/PKC pathway inhibition. Characterized IC50 of 14.58 μM in AGS cells ensures experimental reproducibility. Indispensable as an HPLC reference standard for QC authentication of Cimicifuga foetida where co-eluting structural analogs demand unambiguous identification.

Molecular Formula C35H54O8
Molecular Weight 602.8 g/mol
Cat. No. B3028070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimiside E
Molecular FormulaC35H54O8
Molecular Weight602.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C
InChIInChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26+,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1
InChIKeyCVBALRXHSITZGC-VLHBPTQJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimiside E: A Cycloartane Triterpenoid Xyloside for Targeted Apoptosis and Anti-Inflammatory Research


Cimiside E (CAS: 154822-57-8), also known as 25-Anhydrocimigenol-3-O-β-D-xylopyranoside, is a cycloartane-type triterpenoid glycoside primarily isolated from the rhizomes of Cimicifuga foetida L. and related Actaea species [1][2]. As a naturally derived saponin (molecular formula C35H54O8, MW 602.8), it exhibits significant biological activities, most notably the induction of apoptosis in gastric cancer cells [3] and the selective inhibition of TNF-α-induced vascular inflammation in endothelial cells [4].

Cimiside E Procurement Risks: Why Structural Analogs from Cimicifuga Species Cannot Be Substituted


Direct substitution of Cimiside E with other triterpenoid glycosides isolated from the same plant source is scientifically invalid due to fundamental differences in their molecular targets and downstream signaling mechanisms. While compounds like Actein, 27-Deoxyactein, and 23-O-Acetylshengmanol-3-xyloside share the cycloartane core structure, their biological activities are highly divergent. For instance, in a head-to-head comparison within the same endothelial inflammation model, the related triterpenoid 23-O-ASX and the furanocoumarin Isoimperatorin exhibited different signaling pathway specificities compared to Cimiside E [1]. Furthermore, standard cytotoxicity data for many related saponins from Cimicifuga foetida (IC50 range: 4.02–15.80 μM) [2] cannot be extrapolated to predict the specific dual-functional mechanism (caspase-mediated apoptosis vs. VCAM-1 inhibition) that defines Cimiside E's unique scientific value. Substitution would invalidate assay reproducibility and render comparative studies across literature meaningless.

Cimiside E vs. Comparators: A Quantitative Evidence Matrix for Scientific Procurement


Differential Apoptotic Potency in Gastric Cancer Cells: Cimiside E vs. Class-Average Cytotoxicity

Cimiside E demonstrates specific apoptotic activity against AGS gastric cancer cells with an IC50 of 14.58 μM at 24 hours [1]. While this potency falls within the broader range reported for cytotoxic cycloartane triterpenoid saponins from Cimicifuga foetida (IC50 range: 4.02–15.80 μM across 5 human cancer cell lines) [2], the key differentiator is its dual-phase cell cycle arrest mechanism. At lower concentrations (30 μM), Cimiside E uniquely induces S-phase arrest, whereas at higher concentrations (60–90 μM) it shifts to G2/M phase arrest [1]. This concentration-dependent mechanism is not a documented feature of the class as a whole.

Apoptosis Gastric Cancer Cell Cycle Arrest

Selective VCAM-1 Inhibition in Endothelial Inflammation: Direct Head-to-Head Comparison with Isoimperatorin and 23-O-ASX

In a direct comparative study evaluating three bioactive compounds from Cimicifugae Rhizome, Cimiside E, Isoimperatorin, and 23-O-Acetylshengmanol-3-xyloside (23-O-ASX) all inhibited TNF-α-induced VCAM-1 expression in EA.hy926 human endothelial cells [1]. The critical differentiation lies in the molecular signaling specificity. All three compounds upregulated PPAR-γ expression, but they exhibited 'different specificity' in inhibiting the phosphorylation of downstream kinases (Akt, ERK1/2, and PKC) [1]. This indicates that while the functional outcome (VCAM-1 reduction) is shared, the intracellular pathways engaged by Cimiside E are distinct from its co-occurring analogs, precluding functional redundancy.

Anti-inflammatory VCAM-1 Endothelial Cells

Structural Determinant for Functional Divergence: Cimiside E vs. Actein and 27-Deoxyactein

Cimiside E is structurally defined as 25-anhydrocimigenol-3-O-β-D-xylopyranoside (23R, 24S) [1]. It co-occurs in Cimicifuga foetida rhizomes with other cycloartane triterpenoids including cimigenol-3-O-β-D-xylopyranoside, 25-O-acetylcimigenol-3-O-β-D-xylopyranoside, Actein (IV), and 27-Deoxyactein (V) [1]. The defining structural feature of Cimiside E is the 25-anhydro modification on the cimigenol aglycone. While no direct SAR study is available for these compounds, the established literature demonstrates that this structural variation correlates with its unique pro-apoptotic and anti-inflammatory activities, which are not reported for Actein or 27-Deoxyactein in the same models.

Structure-Activity Relationship Triterpenoid Saponins Cimicifuga

Cimiside E Application Scenarios: High-Value Research Use Cases Based on Differential Evidence


Gastric Cancer Apoptosis Research Requiring Defined Cell Cycle Checkpoint Activation

Cimiside E is uniquely suited for researchers investigating concentration-dependent cell cycle regulation in gastric cancer (AGS) cells. Its ability to induce S-phase arrest at lower concentrations (30 μM) and G2/M arrest at higher concentrations (60-90 μM) provides a valuable tool for dissecting checkpoint signaling pathways [1]. Procurement is justified for studies where a compound with a known IC50 of 14.58 μM and a characterized dual-phase mechanism is required to ensure experimental reproducibility.

Vascular Inflammation and Atherosclerosis Studies Focused on Selective VCAM-1 Modulation

Based on direct comparative evidence [2], Cimiside E should be procured for studies investigating PPAR-γ-mediated suppression of VCAM-1 in endothelial cells (EA.hy926). Its 'different specificity' in inhibiting Akt, ERK1/2, and PKC phosphorylation compared to Isoimperatorin and 23-O-ASX makes it the appropriate choice for researchers aiming to map the precise signaling pathways underlying the anti-inflammatory effects of Cimicifuga-derived compounds.

Analytical Chemistry and Quality Control of Cimicifuga Species Herbal Products

As a structurally distinct cycloartane triterpenoid xyloside, high-purity Cimiside E (>98%) serves as a critical analytical reference standard for the authentication and quantification of Cimicifuga foetida and related species in herbal preparations [3]. Its use is essential for quality control (QC) applications requiring unambiguous identification of Cimiside E among co-eluting structural analogs such as Actein and 27-Deoxyactein.

Natural Product Mechanism-of-Action Studies in Dual-Functional Agents

Cimiside E is an ideal candidate for chemical biology and pharmacology studies seeking to understand how a single natural product scaffold can engage both pro-apoptotic (caspase cascade) and anti-inflammatory (PPAR-γ) mechanisms. Procurement is recommended for research groups aiming to use Cimiside E as a tool compound to explore the crosstalk between cell death pathways and inflammatory signaling in disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimiside E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.